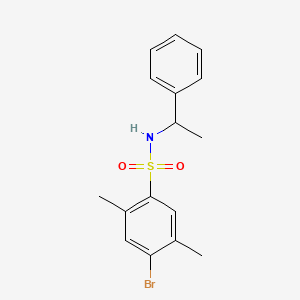
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylethyl group attached to a benzene ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:
Methylation: The addition of methyl groups can be carried out using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and methylated benzene derivative with sulfonyl chloride (SO2Cl2) in the presence of a base such as pyridine.
N-alkylation: The final step involves the N-alkylation of the sulfonamide with 1-phenylethylamine in the presence of a suitable base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Coupling: Biaryl derivatives.
科学研究应用
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The bromine and phenylethyl groups may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 4-bromo-2,5-dimethylbenzene-1-sulfonamide
- 2,5-dimethyl-N-(1-phenylethyl)benzene-1-sulfonamide
- 4-bromo-N-(1-phenylethyl)benzene-1-sulfonamide
Uniqueness
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide stands out due to the presence of both bromine and phenylethyl groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-11-10-16(12(2)9-15(11)17)21(19,20)18-13(3)14-7-5-4-6-8-14/h4-10,13,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUQPTWDMZIENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)
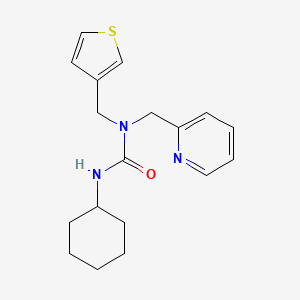
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
![5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2868116.png)
methanone](/img/structure/B2868117.png)
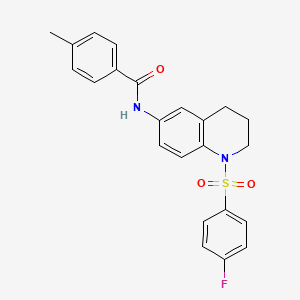

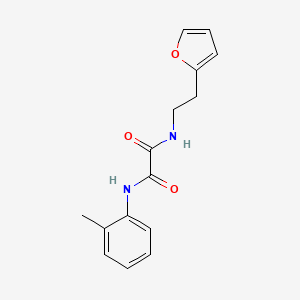
![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)
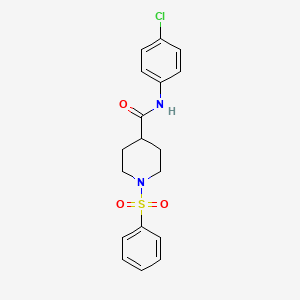
![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
